5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a chlorine atom, and a cyclohexyl group linked to a pyrimidine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate halogenated compound to introduce the pyrimidin-2-yloxy group.
Cyclohexyl Derivative Synthesis: The next step is the preparation of the cyclohexyl intermediate, which is achieved through hydrogenation or other suitable methods to obtain the desired stereochemistry.
Coupling Reaction: The pyrimidin-2-yloxy intermediate is then coupled with the cyclohexyl derivative under basic conditions to form the key intermediate.
Thiophene Ring Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrimidine moiety can interact with nucleic acids or proteins, while the thiophene ring may enhance binding affinity through π-π interactions. The carboxamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(cyclohexyl)thiophene-2-carboxamide: Lacks the pyrimidin-2-yloxy group, which may reduce its bioactivity.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Substitutes the thiophene ring with a benzene ring, which may affect its chemical and biological properties.
Uniqueness
The uniqueness of 5-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrimidin-2-yloxy group, in particular, may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-chloro-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLZRXOAGJYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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